
Emetine dihydrochloride
Overview
Description
Emetine dihydrochloride (C₂₉H₄₂Cl₂N₂O₄; molecular weight: 553.56) is a derivative of the alkaloid emetine, originally isolated from Cephaelis ipecacuanha and Cephaelis acuminata. It is clinically used for severe amoebiasis, particularly invasive intestinal infections and hepatic abscesses, when first-line therapies fail . Its mechanism involves inhibition of protein synthesis via binding to the 40S ribosomal subunit, but its cardiotoxicity—mediated through calcium channel blockade—limits its therapeutic use . This compound also exhibits off-label applications as an emetic, expectorant, and adjunct in chemotherapy combinations for bladder cancer .
Preparation Methods
Botanical Extraction and Initial Processing
Source Material and Pretreatment
Emetine dihydrochloride is predominantly extracted from ipecac roots, which contain 2–3% total alkaloids by dry weight . The roots are pulverized to a coarse powder (particle size <1 mm) to maximize surface area for solvent interaction. Pretreatment involves sieving through a No. 3 mesh to ensure uniformity, followed by dehydration at 40°C to reduce moisture content below 5% .
Acidic Ethanol Extraction
Ultrasonic-assisted extraction (UAE) with acidic ethanol is the industry-standard method. A representative protocol involves:
-
Solvent composition : 70% ethanol acidified with 2% hydrochloric acid (HCl) .
-
Solid-to-solvent ratio : 1:30 (w/v), ensuring complete immersion of the powdered roots .
-
Extraction parameters : 40 kHz ultrasound at 50°C for 2 hours, achieving 85–90% alkaloid recovery .
Post-extraction, the mixture is centrifuged at 8,000 rpm for 15 minutes to remove particulate matter. The supernatant is concentrated under reduced pressure (60°C, 0.1 bar) to 10% of its original volume, yielding a dark-brown viscous liquid .
Purification and Isolation
Liquid-Liquid Partitioning
The concentrated extract undergoes alkaloid enrichment via diethyl ether partitioning:
-
pH adjustment : The solution is basified to pH 10–12 using ammonium hydroxide, converting alkaloids to their free base forms .
-
Partitioning : Three successive extractions with equal volumes of diethyl ether recover >95% of emetine and cephaeline . The combined ether layers are evaporated to dryness, yielding a residue containing 60–70% total alkaloids .
Preparative HPLC Separation
Critical for separating emetine from structurally similar cephaeline, preparative HPLC employs:
Parameter | Specification |
---|---|
Column | C18 ODS (250 × 20 mm, 5 μm) |
Mobile phase | Acetonitrile:0.05% triethylamine (45:55) |
Flow rate | 4.0 mL/min |
Detection wavelength | 283 nm |
Load capacity | 1 g crude extract per mL column volume |
Under these conditions, this compound elutes at 12–14 minutes, while cephaeline hydrochloride follows at 16–18 minutes . Fraction collection is triggered by UV absorbance thresholds, achieving 98.5% chromatographic purity .
Final Processing and Stabilization
Lyophilization
The collected emetine-rich fractions are adjusted to pH 4–5 with dilute HCl to stabilize the hydrochloride salt. Lyophilization is conducted at:
-
Primary drying : -40°C for 24 hours under 0.01 mbar.
-
Secondary drying : 25°C for 12 hours to reduce residual moisture to <1% .
This yields a white crystalline powder with a solubility of 100 mg/mL in water and 1 mg/mL in chloroform .
Synthetic Derivatives and Prodrugs
Although botanical extraction remains the primary commercial source, synthetic modifications of this compound have been explored for enhanced bioavailability:
N-2′ Functionalization
Reaction of this compound with isothiocyanates or sulfonyl chlorides in dichloromethane produces thiourea and sulfonamide derivatives, respectively . For example:
-
Thiourea analog synthesis : 51% yield using 4-toluenesulfonyl chloride and pyridine .
-
Sulfonamide derivatives : 86% yield with DMAP as the catalyst .
Acid-Labile Prodrugs
Covalent conjugation with cis-aconitic anhydride generates pH-sensitive prodrugs that release emetine in acidic tumor microenvironments (pH 5.5–6.5) . The disodium salt of the aconityl amide derivative exhibits a hydrolysis half-life of 3.2 hours at pH 5.0 versus >48 hours at pH 7.4 .
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization and Scalability
Comparative Solvent Systems
Solvent | Alkaloid Yield (%) | Purity (%) |
---|---|---|
Acidic ethanol (70%) | 92.3 ± 1.5 | 85.7 |
Methanol-HCl (1%) | 88.1 ± 2.1 | 79.4 |
Acetone-water (60:40) | 76.8 ± 3.0 | 68.9 |
Ethanol outperforms methanol and acetone due to its ability to penetrate plant cell walls without denaturing alkaloids .
Industrial-Scale Considerations
Pilot-scale trials (100 kg batches) demonstrate:
Chemical Reactions Analysis
Types of Reactions
Emetine undergoes several types of chemical reactions, including:
Oxidation: Emetine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in emetine.
Substitution: Emetine can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving emetine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dehydroemetine, a compound with similar biological activities but fewer side effects .
Scientific Research Applications
Oncology Applications
Emetine dihydrochloride has emerged as a promising candidate in cancer therapy. Its mechanisms involve inhibiting cell proliferation, migration, and invasion, particularly in non-small cell lung cancer (NSCLC).
Infectious Disease Applications
This compound has been identified as a potent compound against various infectious diseases, including its potential use against SARS-CoV-2.
COVID-19 Treatment
Recent studies highlight emetine's effectiveness against SARS-CoV-2 with sub-micromolar EC50 values. Its pharmacokinetics show that concentrations in lung tissues exceed effective therapeutic levels, making it a candidate for further development as an anti-COVID-19 agent . However, caution is warranted due to potential cardiotoxic effects at high doses.
Antimalarial Properties
Emetine has also been repositioned as an antimalarial agent. Research indicates its efficacy against malaria parasites, showcasing its versatility beyond traditional applications .
Infectious Disease | Mechanism | Outcome |
---|---|---|
SARS-CoV-2 | Inhibition of viral replication | Potential therapeutic candidate |
Malaria | Antimalarial activity | Effective against malaria parasites |
Radiation-Induced Lung Injury (RILI)
A recent study demonstrated that this compound alleviates RILI by inhibiting epithelial-mesenchymal transition (EMT). This mechanism involves blocking Smad3 signaling pathways, providing a novel approach to treating complications arising from radiation therapy .
Emetine Myopathy
Two case reports highlighted the adverse effects of emetine when used in aversion therapy for alcohol dependence. Patients experienced proximal muscle weakness following treatment, leading to histopathological findings consistent with emetine myopathy . This underscores the importance of monitoring for potential side effects in clinical applications.
Mechanism of Action
Emetine exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the 40S ribosomal subunit, preventing the translocation step in protein synthesis. This inhibition affects various cellular processes, including DNA replication and RNA synthesis . Emetine also regulates multiple signaling pathways, such as MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP, contributing to its anticancer and antiviral activities .
Comparison with Similar Compounds
Calcium Channel Blockers
Emetine dihydrochloride shares functional similarities with classical L-type calcium channel blockers (e.g., verapamil, nifedipine, diltiazem) but differs in potency and toxicity (Table 1).
Table 1: Cardiotoxic Effects and Calcium Channel Blockade
†Po: Open-state probability.
- Key Findings: Emetine reduces contractility (EC₅₀: 45 μM) and heart rate (EC₅₀: 41–47 μM) in guinea pig cardiac tissues, akin to verapamil but at higher concentrations . Single-channel studies show emetine decreases L-type calcium channel availability by 5.2-fold at 60 μM, comparable to nitrendipine but with slower kinetics .
Antimalarial Agents
This compound hydrate exhibits antimalarial activity, though less potent than artemisinin derivatives (Table 2).
Table 2: Antimalarial Activity Against Plasmodium falciparum K1 Strain
Compound | ED₅₀ (nM) | Synergy with Dihydroartemisinin (DHA) |
---|---|---|
This compound hydrate | 47 ± 2.1 | Additive (∑FIC = 1.02) |
Dihydroartemisinin (DHA) | 2.6 ± 0.41 | — |
Chloroquine | ~100–200* | — |
- Key Findings: Emetine’s ED₅₀ (47 nM) is 18-fold higher than DHA’s (2.6 nM) against drug-resistant P. falciparum .
Chemotherapy Adjuncts
Emetine enhances the efficacy of platinum-based chemotherapeutics (Table 3).
Table 3: Synergistic Effects in Bladder Cancer Therapy
Biological Activity
Emetine dihydrochloride, a potent alkaloid derived from the plant Cephaelis ipecacuanha, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment, antiviral effects, and its role in inhibiting protein synthesis. This article outlines its mechanisms of action, relevant case studies, and research findings.
This compound exhibits several critical biological activities:
- Inhibition of Protein Synthesis : Emetine acts primarily by inhibiting ribosomal protein synthesis. It binds to the 40S ribosomal subunit, leading to a decrease in free ribosomes and an increase in polyribosomes, which disrupts normal protein synthesis processes in various cell types, including HeLa and CHO cells . This inhibition is dose-dependent and can be irreversible under certain conditions.
- Effects on Nucleic Acids : The compound also interferes with DNA and RNA synthesis. In HeLa cells, emetine has been shown to inhibit viral RNA synthesis, demonstrating its potential as an antiviral agent .
- Induction of Apoptosis : Emetine has been observed to induce apoptosis through mitochondrial pathways in Jurkat T-cells, characterized by phosphatidylserine exposure and DNA fragmentation .
- Antitumor Activity : Recent studies have indicated that emetine can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in non-small cell lung cancer (NSCLC). Emetine suppresses EGFR phosphorylation and expression, leading to reduced cancer cell viability and proliferation .
1. Emetine Myopathy
Two case reports detailed the effects of emetine in patients undergoing aversion therapy for alcohol dependence. Both patients developed proximal muscle weakness following treatment. Muscle biopsies revealed reversible changes indicative of myopathy, including Z-band streaming and mitochondrial loss . These findings highlight the compound's potential side effects when used therapeutically.
2. Radiation-Induced Lung Injury
A study demonstrated that this compound alleviates radiation-induced lung injury (RILI) by inhibiting epithelial-mesenchymal transition (EMT). The research showed that emetine reduced Smad3 phosphorylation and collagen deposition in lung tissues post-irradiation, suggesting a protective effect against RILI .
Research Findings
Emetine's biological activity has been extensively studied across various contexts:
- Antiviral Properties : Emetine has shown significant antiviral activity against coronaviruses such as SARS-CoV and MERS-CoV, with effective concentrations (EC50) as low as 0.014 μM against MERS-CoV. In high-throughput screenings, it demonstrated promising results for potential COVID-19 treatments .
- Tumor Suppression : In vitro studies indicated that emetine inhibits tumor growth by modulating key signaling pathways associated with cancer progression. It effectively reduced the viability of cancer cells resistant to standard therapies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of emetine dihydrochloride in inhibiting eukaryotic protein synthesis, and how can these be experimentally validated?
this compound irreversibly inhibits eukaryotic protein synthesis by blocking ribosomal translocation along mRNA. This mechanism can be validated using in vitro translation assays, where dose-dependent suppression of nascent polypeptide chains is quantified via radiolabeled amino acid incorporation. Additionally, RNA sequencing (RNA-seq) of treated cells can confirm ribosomal stalling by identifying truncated mRNA transcripts . Calbiochem® studies highlight its specificity, with an IC50 ≤1 µM for HIF-2α stabilization, further validated via Western blotting under hypoxic conditions .
Q. What experimental models are suitable for studying this compound’s antimalarial activity, and how are IC50 values determined?
The 3D7 Plasmodium falciparum strain is a standard model for assessing antimalarial efficacy. Dose-response curves are generated using synchronized parasite cultures exposed to this compound (1 nM–1 µM) over 48–72 hours. Parasite viability is quantified via lactate dehydrogenase (LDH) activity or SYBR Green fluorescence, with IC50 values calculated using nonlinear regression (e.g., GraphPad Prism). Co-administration with dihydroartemisinin (DHA) can reveal synergistic or antagonistic effects, as shown by shifted IC50 values (47 ± 2.1 nM for emetine vs. 2.6 ± 0.41 nM for DHA) .
Q. What are the critical considerations for handling this compound in laboratory settings?
this compound is hygroscopic and light-sensitive, requiring storage at 2–8°C in airtight, light-protected containers. Solutions in water (20 mg/mL) or ethanol should be aliquoted and stored at -20°C to prevent freeze-thaw degradation. Safety protocols must address its cardiotoxicity (NFPA Health Hazard Rating 3) and incompatibility with strong oxidizers. Glovebox use and LC-MS/MS-based purity verification (>98%) are recommended .
Advanced Research Questions
Q. How does this compound induce cardiotoxicity through calcium channel modulation, and what experimental setups are used to study this?
this compound reduces cardiac contractility by blocking L-type calcium channels (LTCCs), as demonstrated in guinea pig papillary muscles. Force of contraction (Fe) is measured via strain-gauge transducers, with EC50 values (45 ± 3 µM) calculated from concentration-response curves. Single-channel patch-clamp electrophysiology reveals decreased open-state probability (Po) from 0.47 ± 0.07 (control) to 0.16 ± 0.03 (60 µM emetine), with prolonged latency to first channel opening (33 ± 13 ms vs. 42 ± 11 ms). Calcium reversal experiments (e.g., increasing extracellular Ca²⁺ to 9.4 mM) confirm LTCC-specific effects .
Q. What molecular pathways underlie this compound’s pro-apoptotic effects in acute myeloid leukemia (AML) cells?
this compound induces apoptosis in AML cells by downregulating HIF-1α and destabilizing mitochondrial membranes. Flow cytometry with Annexin V/PI staining quantifies apoptosis, while Seahorse assays measure oxygen consumption rate (OCR) declines. RNA interference (siRNA) targeting ATGL (KD = 14.3 nM) or PEDF receptors can isolate pathway-specific effects. Differentiation markers (e.g., CD11b) are tracked via immunofluorescence to confirm lineage commitment .
Q. How can researchers resolve contradictions between emetine’s therapeutic efficacy and cardiotoxicity in preclinical models?
Dose-ranging studies in murine models (e.g., NOD diabetic mice) distinguish therapeutic (0.2 mg/kg) vs. toxic (>2 mg/kg) thresholds. Telemetric ECG monitoring detects QT prolongation and arrhythmias, while serum troponin levels assess myocardial injury. Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens to maximize antimalarial or anticancer effects while minimizing cardiac risks .
Q. What methodologies are used to study this compound in combination therapies, such as with artemisinin derivatives or cordycepin?
Isobologram analysis or Chou-Talalay synergy assays (e.g., CompuSyn software) evaluate combinatorial effects. For example, emetine’s IC50 against P. falciparum shifts from 1 nM (monotherapy) to sub-nanomolar ranges when paired with artemisinin. In cancer models, clonogenic assays post-treatment with emetine and cordycepin (e.g., MDA-MB-231 cells) quantify reduced metastatic potential via transwell migration assays .
Q. Key Notes for Experimental Design
- Cardiotoxicity Studies : Use Langendorff-perfused hearts for real-time hemodynamic profiling.
- Synergy Testing : Validate combinatorial indices (CI <1) across ≥3 biological replicates.
- Apoptosis Assays : Include caspase-3/7 activation kits (e.g., CellEvent) for pathway confirmation.
Properties
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS No. |
483-18-1, 316-42-7 | |
Record name | (-)-Emetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Emetine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.